Product packaging for 2-(6-Nitroindazol-2-yl)ethanol(Cat. No.:)

2-(6-Nitroindazol-2-yl)ethanol

Cat. No.: B13869219
M. Wt: 207.19 g/mol
InChI Key: ONKGCAYFKJCSKJ-UHFFFAOYSA-N
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Description

2-(6-Nitroindazol-2-yl)ethanol is a synthetic indazole derivative of significant interest in medicinal chemistry and biochemical research. The indazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . While specific studies on this exact molecule are limited, its structural features closely align with those of well-characterized 6-nitroindazole compounds. Notably, 6-nitroindazole itself is recognized as a potent inhibitor of nitric oxide synthase (NOS) isoforms, including the inducible (iNOS) and endothelial (eNOS) forms . This suggests that this compound may serve as a valuable precursor or intermediate for developing NOS inhibitors, which are crucial tools for investigating the role of nitric oxide in various physiological and pathophysiological processes . The 2-hydroxyethyl functional group on the indazole nitrogen provides a versatile handle for further chemical modification, enabling its use in conjugation chemistry, prodrug development, and the synthesis of more complex molecules for structure-activity relationship (SAR) studies . Research on analogous 5-nitroindazole and 3-chloro-6-nitro-1H-indazole derivatives has demonstrated promising antiparasitic and antileishmanial activities, highlighting the broader therapeutic potential of the nitroindazole chemical class . This compound is supplied as a high-purity material to ensure reliability and reproducibility in experimental outcomes. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O3 B13869219 2-(6-Nitroindazol-2-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(6-nitroindazol-2-yl)ethanol

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-6-7-1-2-8(12(14)15)5-9(7)10-11/h1-2,5-6,13H,3-4H2

InChI Key

ONKGCAYFKJCSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1[N+](=O)[O-])CCO

Origin of Product

United States

Synthetic Methodologies for 2 6 Nitroindazol 2 Yl Ethanol

Direct Synthesis Routes

The most straightforward approach to synthesizing 2-(6-Nitroindazol-2-yl)ethanol is through the direct alkylation of a 6-nitroindazole (B21905) precursor. This method focuses on forming the N-C bond between the indazole ring and the ethanol (B145695) side chain in a single key step.

N-Alkylation Strategies of Nitroindazole Precursors

The primary strategy for direct synthesis involves the N-alkylation of 6-nitroindazole with a suitable two-carbon electrophile. Common alkylating agents for this purpose include 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The reaction proceeds via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the indazole ring attacks the electrophilic carbon of the alkylating agent.

Studies on analogous systems, such as the alkylation of nitroindazoles with 1,2-dibromoethane, provide a foundational understanding of this transformation. nih.govmdpi.com These reactions typically employ a base to deprotonate the indazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. mdpi.com Phase transfer catalysis (PTC) represents a viable strategy, using catalysts like tetra-n-butylammonium bromide (TBAB) in the presence of a base such as potassium carbonate to facilitate the reaction between the aqueous and organic phases. nih.gov This method has proven effective for the alkylation of 6-nitroindazole with agents like allyl bromide and propargyl bromide. nih.gov

The reaction generally produces a mixture of two primary regioisomers: the desired this compound (N2-isomer) and 2-(6-Nitroindazol-1-yl)ethanol (N1-isomer). connectjournals.comdergipark.org.tr The distribution of these products is highly dependent on the reaction conditions. smolecule.com

Optimization of Reaction Conditions and Solvent Systems

Base Selection: The choice of base significantly influences both the reaction rate and the regioselectivity.

Potassium Carbonate (K₂CO₃): A commonly used mild base, often employed in polar aprotic solvents like DMF. However, it can lead to nearly equal mixtures of N1 and N2 isomers. dergipark.org.tr

Cesium Carbonate (Cs₂CO₃): Often provides cleaner reactions and faster kinetics due to its higher solubility in organic solvents. smolecule.com In some cases, it can favor the formation of the N2 isomer. beilstein-journals.org

Sodium Hydride (NaH): A strong base that completely deprotonates the indazole. When used in a solvent like tetrahydrofuran (B95107) (THF), it has been shown to strongly favor the formation of the N1-alkylated product, which is the more thermodynamically stable isomer. smolecule.combeilstein-journals.org

Solvent Systems: The solvent plays a role in solvating the reactants and influencing the reactivity of the indazole anion.

Acetone (B3395972): A polar aprotic solvent used with bases like KOH or Cs₂CO₃, but reactions can be slow, sometimes requiring 48 hours. nih.gov

Dimethylformamide (DMF): A common solvent for N-alkylation that can facilitate the reaction but often results in poor regioselectivity. dergipark.org.trbeilstein-journals.org

Tetrahydrofuran (THF): Often used with strong bases like NaH, this combination is known to provide high selectivity for the N1 isomer. smolecule.combeilstein-journals.org

Temperature and Technology:

Conventional Heating: Typical reaction temperatures range from room temperature to 120°C. dergipark.org.trsmolecule.com Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. smolecule.com

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating. smolecule.com

The following table summarizes the impact of different reaction conditions on the alkylation of 6-nitroindazole, based on analogous reactions.

MethodBaseSolventSelectivityGeneral YieldReference
Traditional HeatingK₂CO₃DMFPoor (Mixture of N1/N2)45-70% dergipark.org.trsmolecule.com
Traditional HeatingCs₂CO₃Acetone/DMFModerate to Good N268-82% nih.govsmolecule.com
Traditional HeatingNaHTHFExcellent N172-90% smolecule.combeilstein-journals.org
Microwave-Assisted--Variable82-96% smolecule.com

Multi-Step Synthetic Sequences Involving Indazole Ring Formation

An alternative to direct alkylation is a multi-step approach where the indazole ring is constructed from precursors that already contain the necessary ethanol side chain or a functional group that can be easily converted to it.

Precursor Functionalization and Cyclization Approaches

Multi-step syntheses allow for greater control over the final structure, circumventing the regioselectivity issues inherent in direct alkylation. savemyexams.com A general strategy involves starting with a substituted benzene (B151609) derivative and building the pyrazole (B372694) ring onto it.

For the synthesis of this compound, a plausible route could begin with a 2-halo-5-nitrobenzaldehyde or a related precursor. The synthesis could proceed via several established indazole formation reactions:

From 2-Bromobenzaldehydes: A one-pot, three-component reaction involving a 2-bromobenzaldehyde (B122850) derivative, an amine already containing the hydroxyethyl (B10761427) group (e.g., ethanolamine), and sodium azide (B81097), often catalyzed by copper(I) oxide nanoparticles, can yield the 2-substituted-2H-indazole directly. organic-chemistry.org

Reductive Cyclization: An ortho-nitrobenzaldehyde can be condensed with ethanolamine (B43304) to form an imine. Subsequent reductive cyclization, for instance using tri-n-butylphosphine, can afford the desired 2H-indazole. organic-chemistry.org

Cadogan Reaction: This method involves the reductive cyclization of an o-nitrobenzylidene derivative. A 2-nitrobenzaldehyde (B1664092) could be reacted with an aniline (B41778) bearing a para-substituent and a hydroxyethyl group, followed by cyclization with a reducing agent like triethyl phosphite (B83602) to form the 2-aryl-2H-indazole structure. nih.gov

Regioselectivity Considerations in Indazole Nitrogen Alkylation

When direct alkylation is employed, controlling the regioselectivity is the most significant challenge. The indazole heterocycle possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two regioisomeric products. nih.gov The 1H-tautomer is generally considered more thermodynamically stable, while the N2-alkylated product is often kinetically favored. connectjournals.combeilstein-journals.org

The electronic properties of the indazole ring, influenced by substituents, play a critical role. The electron-withdrawing nitro group at the 6-position affects the relative nucleophilicity of the N1 and N2 atoms, influencing the product ratio. smolecule.com

Detailed mechanistic studies and experimental observations have established several key principles for directing the alkylation:

Kinetic vs. Thermodynamic Control: Reactions at lower temperatures or with less reactive electrophiles may favor the kinetic N2 product, whereas higher temperatures or longer reaction times can allow for equilibration to the more thermodynamically stable N1 product. connectjournals.com

Counter-ion and Chelation Effects: The choice of base and the resulting counter-ion can direct selectivity. For instance, using cesium carbonate can lead to chelation effects that favor N2 alkylation. beilstein-journals.org In contrast, conditions that form a free indazole anion, such as with NaH in THF, tend to yield the N1 product due to its greater thermodynamic stability. smolecule.combeilstein-journals.org

Steric Hindrance: While less of a factor with a small electrophile like an ethyl group, bulky substituents on the indazole ring or the alkylating agent can influence the site of attack.

ConditionFavored IsomerRationaleReference
NaH in THFN1Formation of the thermodynamically more stable product. beilstein-journals.org
K₂CO₃ in DMFN1/N2 MixtureLow selectivity under these conditions. dergipark.org.tr
Cs₂CO₃ in DMFN2Possible kinetic control or chelation effects. beilstein-journals.org
Mitsunobu Reaction (DEAD, PPh₃)N2The reaction mechanism favors attack at the N2 position. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of indazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. benthamdirect.combohrium.com

Several green strategies can be applied to the synthesis of this compound:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with more environmentally benign solvents is a key goal. Polyethylene glycol (PEG) has been successfully used as a green solvent for the synthesis of 2H-indazoles. acs.org

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Copper oxide nanoparticles supported on activated carbon have been shown to be effective for indazole synthesis. acs.org

Photocatalysis: Visible-light-induced reactions offer a metal-free and mild alternative for constructing the indazole ring. rsc.orgrsc.org This approach avoids the need for harsh reagents or high temperatures. rsc.org

Mechanochemistry: Performing reactions in a ball mill with minimal or no solvent (liquid-assisted grinding) is an emerging green technique that can reduce waste and shorten reaction times. beilstein-journals.org This has been successfully applied to the N-alkylation of other nitrogen heterocycles. beilstein-journals.org

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Isolation and Purification Techniques in Target Compound Synthesis

The successful synthesis of this compound relies on effective isolation and purification techniques to separate the target compound from unreacted starting materials, byproducts, and other impurities. The selection of an appropriate purification strategy is critical for obtaining the compound with high purity. Common methods employed in the synthesis of nitroindazole derivatives and related heterocyclic compounds include chromatography, recrystallization, and liquid-liquid extraction.

Chromatographic Methods

Chromatography is a fundamental biophysical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov The choice of chromatographic method depends on the scale of the synthesis and the required purity of the final product.

Column Chromatography: This is one of the most common methods for purifying organic compounds on a preparative scale. nih.gov In the synthesis of related nitro-heterocyclic compounds, column chromatography using silica (B1680970) gel as the stationary phase is frequently reported. mdpi.comgoogle.comresearchgate.net The crude product, dissolved in a minimum amount of solvent, is loaded onto the top of a column packed with silica gel. A solvent system, the mobile phase or eluent, is then passed through the column. nih.gov Components separate based on their affinity for the silica gel; more polar compounds adsorb more strongly and elute more slowly, while less polar compounds travel down the column faster. oup.com.au For compounds similar in structure to this compound, typical eluent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol. mdpi.comresearchgate.net The fractions are collected and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org It operates on the same principle as column chromatography, using a thin layer of an adsorbent like silica gel coated on a plate as the stationary phase. nih.govlibretexts.org By spotting the reaction mixture on the plate and developing it in a suitable solvent system, the separation of components can be visualized. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and can help in identifying the target product. libretexts.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is a powerful purification technique. It utilizes high pressure to pass the mobile phase through a column packed with small-diameter particles, leading to high-resolution separations in a short time. nih.gov Ethanol-water mixtures are sometimes employed as environmentally friendly mobile phases in HPLC for separating various organic molecules. researchgate.net

Interactive Table 1: Chromatographic Purification Parameters

TechniqueStationary PhaseTypical Mobile Phase (Eluent)PurposeReference
Column ChromatographySilica GelEthyl Acetate/Hexane; Chloroform/MethanolPreparative purification of crude product mdpi.comgoogle.comresearchgate.net
Thin-Layer Chromatography (TLC)Silica Gel GEthyl Acetate/Hexane; Chloroform/MethanolReaction monitoring and purity assessment researchgate.netlibretexts.org
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18)Ethanol/Water or Methanol/Water mixturesHigh-purity analytical or preparative separation nih.govresearchgate.net

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. youtube.com The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture at different temperatures. ijddr.in The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. mnstate.edu As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). youtube.com

The choice of solvent is crucial; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. ijddr.in For nitroindazole derivatives and related nitrogen-containing heterocycles, solvents such as acetone or ethanol are often effective for recrystallization. researchgate.netchemrevlett.com In some cases, a mixed-solvent system, like ethanol-water, is used to achieve the desired solubility characteristics. mnstate.edu After crystallization, the purified solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining mother liquor. mnstate.edu

Interactive Table 2: Recrystallization Solvents for Related Compounds

Solvent/Solvent SystemCompound TypeOutcomeReference
AcetoneNitroindazole derivativeYielded purified crystalline product at room temperature. researchgate.net
EthanolPiperidin-4-one derivativesUsed as a common solvent for obtaining pure crystals. chemrevlett.com
Ethanol-WaterGeneral organic solidsEffective two-solvent system for inducing crystallization. mnstate.edu

Ancillary Isolation Procedures

Before final purification by chromatography or recrystallization, several work-up steps are typically performed to isolate the crude product from the reaction mixture.

Extraction: Liquid-liquid extraction is used to separate the target compound from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate, diethyl ether, or chloroform. mdpi.comgoogle.com After the reaction is complete, the mixture may be diluted with water and extracted with an organic solvent. mdpi.com The organic layers containing the desired product are combined for further processing.

Washing and Drying: The combined organic extracts are often washed with water or brine to remove residual water-soluble impurities. The organic solution is then dried using an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove traces of water before the solvent is evaporated. mdpi.comgoogle.comresearchgate.net

Filtration: When a reaction results in a solid precipitate, it is collected by filtration. The solid is then typically washed with a suitable solvent, such as ethanol, to remove soluble impurities. mdpi.com

These isolation and purification techniques are integral to the synthesis of this compound, ensuring the final product meets the required standards of purity for subsequent applications.

Structural Elucidation and Advanced Characterization of 2 6 Nitroindazol 2 Yl Ethanol

X-ray Crystallography for Absolute Structure Determination

Conformational Analysis within Crystalline State:The precise three-dimensional arrangement and conformation of the molecule in the solid state remain unknown due to the absence of crystallographic data.

While information exists for the isomeric compound, 2-(6-nitroindazol-1-yl)ethanol, and other more complex derivatives, these data cannot be substituted to describe the 2-yl isomer without violating scientific accuracy. The distinct substitution pattern on the indazole ring system would lead to unique spectroscopic and structural characteristics.

Reaction Pathways and Mechanistic Investigations Involving 2 6 Nitroindazol 2 Yl Ethanol

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group (—NO₂) attached to the indazole ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. Its reactivity is most prominently demonstrated in reduction reactions, which are a cornerstone for synthesizing amino-substituted indazoles.

The conversion of the nitro group to an amino group (—NH₂) is a fundamental transformation in organic synthesis. This reaction can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. masterorganicchemistry.comwikipedia.org The selective reduction of 2-(6-nitroindazol-2-yl)ethanol yields 2-(6-aminoindazol-2-yl)ethanol, a valuable intermediate for further functionalization.

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. wikipedia.org The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is generally carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under mild to moderate pressure and temperature. The high selectivity of this method often allows for the reduction of the nitro group without affecting other functional groups, such as the hydroxyl group on the side chain.

Metal-Acid Reductions: Another classic and widely used method involves the use of a metal in an acidic medium. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed via a series of single-electron transfers from the metal to the nitro group. While effective, these methods often require stoichiometric amounts of the metal and can necessitate more rigorous purification procedures compared to catalytic hydrogenation.

Interactive Table 4.1: Typical Conditions for Nitro Group Reduction Users can filter by 'Method' or 'Reagents' to compare different reduction strategies.

Method Reagents Catalyst/Metal Solvent Typical Conditions
Catalytic Hydrogenation H₂ gas 5-10% Pd/C Ethanol, Methanol 1-4 atm H₂, Room Temp
Catalytic Hydrogenation H₂ gas PtO₂ (Adam's catalyst) Ethyl Acetate 1-3 atm H₂, Room Temp
Catalytic Hydrogenation H₂ gas Raney Nickel Methanol 50 psi H₂, 25-50 °C
Metal-Acid Reduction HCl Fe powder Water/Ethanol Reflux
Metal-Acid Reduction HCl SnCl₂·2H₂O Ethanol Reflux
Transfer Hydrogenation Hydrazine hydrate Raney Nickel Ethanol 0-10 °C

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions, but the general pathway, as first proposed by Haber, involves the sequential formation of nitroso and hydroxylamine (B1172632) species. orientjchem.org

The transformation typically follows these steps:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O). This is a two-electron reduction.

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to a hydroxylamine derivative (R-NHOH). This is also a two-electron reduction. The hydroxylamine is often a key intermediate that can sometimes be isolated under controlled conditions. mdpi.com

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (R-NH₂), which is the final product of this two-electron reduction step. nih.gov

Under catalytic hydrogenation conditions, the reaction is believed to occur on the surface of the metal catalyst. The nitro compound and hydrogen are both adsorbed onto the catalyst surface, where the stepwise transfer of hydrogen atoms to the nitro group occurs. orientjchem.org In metal-acid reductions, the mechanism involves the transfer of electrons from the metal surface, with protons being supplied by the acidic medium to form the intermediates and the final amine product. nih.gov

Reactivity of the Ethanol Side Chain: Functional Group Interconversions

The 2-hydroxyethyl side chain on the indazole nitrogen offers a versatile handle for a variety of functional group transformations, including oxidation, substitution, and derivatization of the hydroxyl group.

The primary alcohol of the ethanol side chain in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, 2-(6-nitroindazol-2-yl)acetaldehyde, mild and selective oxidizing agents are required. Common reagents for this transformation include Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. youtube.com These conditions are designed to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(6-nitroindazol-2-yl)acetic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄), or Jones reagent are effective for this transformation. youtube.com

Interactive Table 4.2: Reagents for Oxidation of the Hydroxyl Group Users can select a 'Desired Product' to see the appropriate reagents and conditions.

Desired Product Reagent(s) Solvent Key Characteristics
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild, selective, stops at aldehyde
Aldehyde DMSO, (COCl)₂, Et₃N (Swern) Dichloromethane (CH₂Cl₂) Mild, avoids heavy metals
Carboxylic Acid Potassium permanganate (KMnO₄) Water, Acetone (B3395972) (with base) Strong, inexpensive
Carboxylic Acid Chromic acid (H₂CrO₄) Acetone (Jones Oxidation) Strong, rapid reaction
Carboxylic Acid Sodium dichromate (Na₂Cr₂O₇), H₂SO₄ Water Strong, common lab reagent

The hydroxyl group (—OH) is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. organic-chemistry.org This is typically achieved by protonation under acidic conditions to form an oxonium ion (—OH₂⁺), which can depart as a water molecule, or by converting it into a sulfonate ester, such as a tosylate (—OTs) or mesylate (—OMs).

SN2 Mechanism: Given that the ethanol side chain has a primary carbon attached to the hydroxyl group, substitution reactions are most likely to proceed via an SN2 mechanism. masterorganicchemistry.compressbooks.pub This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry (though the carbon is not chiral in this case). This mechanism is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pub For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide via an SN2 pathway.

SN1 Mechanism: An SN1 mechanism is highly unlikely for this primary alcohol because it would require the formation of a very unstable primary carbocation. youtube.comlibretexts.org

E1 and E2 Mechanisms: Elimination reactions (E1 and E2) to form an alkene (N-vinyl-6-nitroindazole) would compete with substitution, particularly at higher temperatures and with strong, sterically hindered bases. The E2 mechanism would be more likely than the E1, again due to the instability of the primary carbocation intermediate required for the E1 pathway.

The hydroxyl group readily undergoes esterification and etherification, providing routes to a wide array of derivatives.

Esterification: The most common method for converting an alcohol to an ester is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This SN2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide ion. This potent nucleophile then displaces a halide from an alkyl halide to form the ether. For this compound, the resulting alkoxide could react with various alkyl halides (e.g., methyl iodide, ethyl bromide) to produce the corresponding ethers.

Reactivity of the Indazole Core: Electrophilic and Nucleophilic Substitutions

The reactivity of the indazole core in this compound is fundamentally governed by the electronic properties of the fused benzene (B151609) and pyrazole (B372694) rings, and significantly modulated by the substituents present, most notably the nitro group at the 6-position and the ethanol group at the N-2 position. The bicyclic heterocyclic structure of indazole itself possesses a complex reactivity profile, and the addition of a powerful electron-withdrawing group profoundly influences the pathways for both electrophilic and nucleophilic substitution reactions.

Impact of the Nitro Group on Indazole Ring Reactivity

The presence of a nitro group (-NO₂) at the C-6 position of the indazole ring is the single most dominant factor controlling its reactivity. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS):

The nitro group strongly deactivates the benzene portion of the indazole ring through both resonance and inductive effects, making electrophilic substitution significantly more difficult compared to unsubstituted indazole. The electron density of the ring is greatly diminished, rendering it less attractive to electrophiles. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally sluggish and require harsh conditions. libretexts.orgmasterorganicchemistry.comlumenlearning.com When such reactions do occur, the directing effects of the fused pyrazole ring and the deactivating nitro group guide the regioselectivity. The electron-withdrawing nature of the pyrazole ring tends to direct electrophiles to the 6-position; however, since this position is already occupied, substitution would be directed elsewhere, albeit with difficulty.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nature of the 6-nitro group makes the indazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). d-nb.infomdpi.com This activation is most pronounced at the positions ortho and para to the nitro group. The nitro group stabilizes the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. mdpi.com Consequently, the 6-nitro group facilitates SNAr reactions, particularly at the adjacent C-5 and C-7 positions of the indazole ring. This enhanced reactivity allows for the displacement of suitable leaving groups or, in some cases, even hydrogen at these positions by a variety of nucleophiles. Efficient routes to substituted 1-aryl-1H-indazoles have been developed utilizing SNAr ring closure, highlighting the utility of a strategically placed nitro group to facilitate such reactions. nih.gov

Table 1: Influence of the 6-Nitro Group on the Reactivity of the Indazole Ring

Reaction TypeEffect of 6-Nitro GroupMost Affected PositionsRationale
Electrophilic Aromatic Substitution (EAS) Strong DeactivationEntire RingThe -NO₂ group withdraws electron density, making the ring electron-poor and less reactive towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr) Strong ActivationC-5 and C-7The -NO₂ group stabilizes the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack. mdpi.com

Potential Rearrangement Mechanisms

While specific studies on the rearrangement mechanisms of this compound are not extensively documented, the structural motifs present in the molecule suggest several potential pathways for molecular rearrangement, often under specific reaction conditions.

Ring-Opening Reactions:

Fused 2H-indazoles have been noted to undergo ring-opening reactions when treated with nucleophiles or electrophiles. nih.gov This represents a potential rearrangement pathway where the pyrazole ring cleaves, leading to the formation of different structural isomers or products. The specific conditions and reagents would determine the ultimate outcome of such a transformation.

Rearrangements Involving Nitro Group Reduction:

The nitro group itself can be a precursor to reactive intermediates that facilitate rearrangements. Reduction of the nitro group (-NO₂) can lead to nitroso (-NO) and hydroxylamine (-NHOH) intermediates. chemrxiv.org These reactive species can participate in intramolecular cyclization or rearrangement reactions. For instance, the in-situ generation of nitroso intermediates is a key step in the Davis-Beirut reaction for synthesizing 2H-indazoles and can be leveraged for various N-N bond-forming heterocyclizations. nih.gov A partial or full reduction of the nitro group in this compound could potentially initiate a cascade of reactions leading to a rearranged molecular skeleton.

Side-Chain Rearrangements:

The 2-(hydroxyethyl) side chain could theoretically participate in rearrangements, although this is less likely to involve the core indazole structure directly without specific reagents. For example, under strongly acidic conditions, dehydration of the alcohol could occur, followed by reactions of the resulting vinyl group. However, such pathways are speculative without specific experimental evidence. Other classic organic rearrangements like the Tiffeneau-Demjanov rearrangement involve the conversion of a 1,2-aminoalcohol to a ketone via a diazonium intermediate, but this is not directly applicable to the N-ethanol structure present here. libretexts.org

Table 2: Plausible Rearrangement Pathways for this compound

Potential Rearrangement TypeKey Structural FeatureTriggering ConditionPossible Outcome
Pyrazole Ring Opening Fused 2H-indazole coreTreatment with strong nucleophiles or electrophilesCleavage of the N-N or N-C bond in the pyrazole ring. nih.gov
Nitro Group-Mediated Cyclization 6-Nitro groupChemical or enzymatic reduction to nitroso/amine intermediatesIntramolecular cyclization involving the side chain or other parts of the molecule. nih.govchemrxiv.org
Photochemical Rearrangement Nitroaromatic systemUV irradiationIsomerization or rearrangements involving nitro-aci-nitro tautomerism. nih.gov

Computational and Theoretical Investigations of 2 6 Nitroindazol 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of a compound from first principles. rsc.orgunige.ch For a molecule like 2-(6-nitroindazol-2-yl)ethanol, methods such as Density Functional Theory (DFT), often with the B3LYP functional, would be employed to gain insight into its electronic structure and conformational possibilities. mdpi.comresearchgate.net

An analysis of the electronic structure provides fundamental information about the reactivity and spectroscopic properties of a molecule. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's frontier orbitals, which are key to its chemical reactions.

For this compound, the HOMO is expected to be primarily located on the electron-rich indazole ring system. In contrast, the LUMO is anticipated to be centered on the nitro group and the fused benzene (B151609) ring, a consequence of the nitro group's strong electron-withdrawing nature. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. nih.govmdpi.commdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents illustrative data typical of a DFT calculation.

OrbitalEnergy (eV)Description and Primary Location
LUMO+1-1.85Antibonding π* orbital distributed over the indazole ring.
LUMO -2.90 Antibonding π orbital, primarily localized on the C4-C5-C6-C7 portion of the benzene ring and the nitro group.*
HOMO -7.20 Bonding π orbital, with major contributions from the pyrazole (B372694) moiety of the indazole ring.
HOMO-1-7.85Bonding π orbital distributed across the entire indazole ring system.

Conformational Dynamics and Energy Minima

The flexibility of this compound is primarily due to the rotation around the single bonds of the ethanol (B145695) side chain attached to the N2 position of the indazole ring. Computational studies would identify all possible rotational isomers (conformers) and calculate their relative energies to determine the most stable, low-energy conformations. The key rotatable bonds are the N2-C(ethanol) bond and the C-C bond within the ethanol moiety. The preferred conformation will be a balance between minimizing steric hindrance and optimizing any potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the N1 nitrogen of the indazole ring.

Table 2: Predicted Low-Energy Conformers and Relative Energies This table illustrates potential results from a conformational analysis.

ConformerDihedral Angle (°)(N1-N2-C-C)Dihedral Angle (°)(N2-C-C-O)Relative Energy (kcal/mol)Notes
1~90~60 (gauche)0.00Global minimum, likely stabilized by favorable steric arrangement.
2~90~180 (anti)0.45Slightly higher energy due to less favorable orientation.
3~0~60 (gauche)1.20Higher energy due to steric clash between the side chain and the indazole ring.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of high-energy transition states. rsc.org This analysis is crucial for understanding reaction kinetics.

The choice of solvent can dramatically influence reaction rates and outcomes by differentially stabilizing the reactants, products, and transition states. wikipedia.orgrsc.org Computational models, particularly those using a polarizable continuum model (PCM), can simulate these effects. mdpi.com For reactions involving this compound, the polarity of the solvent is expected to be a key factor. According to the Hughes-Ingold rules, reactions that generate more charge in the transition state than in the reactants are accelerated by polar solvents. wikipedia.org Conversely, reactions where charge is dispersed or destroyed in the transition state are faster in non-polar solvents. The interaction between the solvent and the solute can modulate the energy barriers of a reaction. frontiersin.orgrsc.org

Table 3: Predicted Qualitative Solvent Effects on a Hypothetical Nucleophilic Substitution This table illustrates the application of general principles of solvent effects to a reaction involving the title compound.

SolventDielectric Constant (approx.)Predicted Effect on Reaction RateRationale
Hexane (B92381)1.9SlowNon-polar solvent provides minimal stabilization for a polar transition state.
Dichloromethane (B109758)9.1ModerateModerate polarity offers some stabilization of charged intermediates.
Ethanol24.5FastPolar protic solvent effectively stabilizes charged transition states through dipole-dipole interactions and hydrogen bonding. youtube.com
Water80.1Very FastHighly polar solvent provides maximum stabilization for a polar or ionic transition state. wikipedia.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. limu.edu.lyautomate.video Computational modeling accelerates this process by predicting the activity of novel analogs, thereby guiding synthetic efforts. nih.govmdpi.com Given that various nitroindazole derivatives are known to possess biological activities, such as enzyme inhibition, it is plausible that this compound could be investigated for similar properties. vt.eduthieme-connect.de

A computational SAR study would involve creating a quantitative model (QSAR) that relates computed molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) of a series of related molecules to their experimentally measured biological activity. For this compound and its hypothetical analogs, such a study would explore how modifications to different parts of the molecule affect its binding affinity to a target protein. Key modifications could include altering the position of the nitro group, substituting it with other electron-withdrawing or donating groups, extending or branching the ethanol side chain, or adding substituents to the indazole ring.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Analogs This table presents a hypothetical dataset to illustrate the principles of an SAR study.

CompoundR1 (at C6)R2 (side chain)LogP (calculated)Hypothetical IC₅₀ (nM)
Reference Compound -NO₂ -CH₂CH₂OH 1.8 150
Analog 1-CN-CH₂CH₂OH1.5250
Analog 2-NH₂-CH₂CH₂OH1.1>1000
Analog 3-NO₂-CH₂OH1.3400
Analog 4-NO₂-CH₂CH₂OCH₃2.2120
Analog 5-NO₂ (at C5)-CH₂CH₂OH1.9300

Ligand-Target Interaction Profiling for Derivatives

Ligand-target interaction profiling for derivatives of 6-nitroindazole (B21905), a core scaffold of the title compound, has been explored to identify potential biological targets and understand structure-activity relationships (SAR). These computational screening methods help in prioritizing compounds for further experimental testing.

Research on various 6-nitroindazole derivatives has demonstrated their potential as inhibitors of several key enzymes implicated in different diseases. For instance, a series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov Computational studies on these compounds involved targeting Leishmania infantum trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. nih.gov The selection of TryR as a target was based on previous reports indicating that indazole derivatives can effectively inhibit this enzyme. nih.gov

Similarly, other studies have focused on the anticancer potential of 6-substituted aminoindazole derivatives. rsc.org In these investigations, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, was identified as a potential target. rsc.orgrsc.org Computational screening of a library of these derivatives against IDO1 was performed to predict their inhibitory activities. rsc.org Another significant target for nitroindazole compounds is nitric oxide synthase (NOS), where 6-nitroindazole itself has been studied for its inhibitory action. acs.org

The general approach for ligand-target interaction profiling involves:

Target Identification: Selecting potential protein targets based on the structural alerts of the ligand or known activities of similar compounds.

In Silico Screening: Utilizing computational databases and screening protocols to evaluate the binding of a library of derivatives against the chosen target(s).

Structure-Activity Relationship (SAR) Analysis: Correlating the structural modifications of the derivatives with their predicted interaction profiles to identify key chemical features responsible for activity. For example, studies have shown that the nature of the substituent on the indazole ring significantly influences the inhibitory efficacy against specific targets. nih.gov

These profiling studies are instrumental in building a comprehensive picture of the potential polypharmacology of 6-nitroindazole derivatives, guiding the design of more potent and selective therapeutic agents.

Prediction of Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method also estimates the strength of the interaction, typically expressed as a binding energy or docking score. For derivatives related to this compound, molecular docking studies have provided valuable insights into their mechanism of action at the molecular level.

In a study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking was used to predict their binding modes within the active site of trypanothione reductase (TryR) from Leishmania infantum (PDB ID: 2JK6). nih.gov The docking protocol was first validated by re-docking the co-crystallized ligand, which reproduced the experimental binding pose with a low root-mean-square deviation (RMSD) of 1.16 Å. nih.gov The results indicated that the active derivatives formed stable complexes with the enzyme, stabilized by a network of interactions. For example, the most active compounds were found to interact with key amino acid residues in the active site. nih.gov The nitro group at the 6-position of the indazole ring was suggested to be important for stabilizing these interactions.

Another example involves the docking of 6-substituted aminoindazole derivatives into the active site of indoleamine 2,3-dioxygenase 1 (IDO1) (PDB ID: 5EK3) to explore their potential as anticancer agents. rsc.orgrsc.org These studies help to understand how different substituents on the indazole core can influence the binding affinity and interaction patterns with the target enzyme. rsc.org

Furthermore, crystallographic and computational analyses of 6-nitroindazole binding to nitric oxide synthase (NOS) have revealed that such inhibitors can induce conformational changes in the active site, creating altered molecular recognition properties. acs.org These studies show that the inhibitor's affinity is derived from π-stacking interactions with the heme group and the formation of hydrogen bonds with residues in the active site. acs.org

The key findings from these predictive studies are often summarized in data tables that detail the interactions and binding scores.

Derivative ClassTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting Residues
3-chloro-6-nitro-1H-indazole-triazole hybrid (Compound 13)Trypanothione Reductase (2JK6)-9.1Ser14, Tyr110, Trp21, Ala112
3-chloro-6-nitro-1H-indazole-isoxazoline hybrid (Compound 4)Trypanothione Reductase (2JK6)-8.8Ser14, Tyr110, Trp21, Ala112
6-substituted aminoindazole (Compound 35)Indoleamine 2,3-dioxygenase 1 (5EK3)-8.9Tyr126, Cys129, Phe163, Ser167, Arg231
6-substituted aminoindazole (Compound 36)Indoleamine 2,3-dioxygenase 1 (5EK3)-9.2Tyr126, Cys129, Phe163, Ser167, Arg231
6-Nitroindazoleinducible Nitric Oxide Synthase (iNOS)Not specified, but noted to induce conformational changesGlu371, Trp366, Heme

These predictive studies are essential for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Pharmacological Mechanisms of Action of 2 6 Nitroindazol 2 Yl Ethanol Derivatives Non Clinical Focus

Molecular Target Identification and Validation

The initial steps in characterizing the pharmacological profile of 2-(6-nitroindazol-2-yl)ethanol derivatives involve identifying and validating their molecular targets. This process is crucial for understanding their therapeutic potential and for guiding further drug development.

Nitroindazole derivatives have been shown to interact with various enzymes, particularly oxidoreductases such as nitric oxide synthase (NOS) and monoamine oxidase (MAO). For instance, 6-nitroindazole (B21905) has been identified as an inhibitor of different NOS isoforms.

Studies have demonstrated that 6-nitroindazole inhibits citrulline formation by both Ca2+/calmodulin-dependent NOS from bovine brain and interferon-gamma/lipopolysaccharide-inducible NOS from murine macrophages. nih.gov The inhibitory concentrations (IC50) for 6-nitroindazole against these enzymes have been determined, as detailed in the table below.

Enzyme Inhibition by 6-Nitroindazole

EnzymeSourceIC50 Value
Ca2+/calmodulin-dependent Nitric Oxide SynthaseBovine Brain40 µM
Interferon-gamma/lipopolysaccharide-inducible Nitric Oxide SynthaseMurine Macrophages56 µM

Another related compound, 7-nitroindazole, has been shown to inhibit neuronal nitric oxide synthase (nNOS) and also the monoamine oxidase-B (MAO-B)-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov The proposed mechanism for the inhibition of NOS by indazole agents involves their interaction with the heme-iron of the enzyme, which prevents oxygen from binding. nih.gov

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound derivatives with specific cellular receptors. Profiling these compounds against a broad panel of receptors would be a necessary step to identify any potential modulatory effects on receptor-mediated signaling pathways.

Cellular Pathway Modulation

Beyond direct molecular targeting, understanding how these derivatives affect broader cellular pathways is essential. This includes their impact on signaling cascades, cell cycle progression, and programmed cell death.

The mechanism of action for some nitroindazole derivatives has been linked to the generation of oxidative stress and mitochondrial dysfunction. mdpi.com For example, the trypanocidal activity of 5-nitroindazolin-3-one derivatives is thought to involve the formation of nitroanion radicals through cellular reductases, leading to oxidative stress. mdpi.com This suggests that this compound derivatives could potentially modulate signaling cascades that are sensitive to the cellular redox state.

While direct evidence for this compound derivatives is not available, other nitro-containing heterocyclic compounds have been shown to interfere with cell cycle progression. For instance, 2'-nitroflavone has been observed to slow down the cell cycle at the S phase and increase the population of cells in the G2/M phase in HeLa human cervix adenocarcinoma cells. nih.gov This suggests that derivatives of this compound could potentially exert similar effects, a hypothesis that would require experimental validation. Studies on other anticancer agents have also demonstrated cell cycle arrest at various phases, such as the G2/M phase. mdpi.comresearchgate.netnih.gov

The induction of apoptosis is a common mechanism of action for anticancer compounds. Research on other nitroaromatic compounds provides a basis for the potential of this compound derivatives to induce programmed cell death. For example, 2'-nitroflavone has been shown to induce an apoptotic response in HeLa cells, characterized by an increase in the sub-G1 fraction of cells, chromatin condensation, and DNA fragmentation. nih.gov The apoptotic mechanism was found to involve both the death receptor and mitochondria-dependent pathways, with a noted decrease in the anti-apoptotic Bcl-XL protein and release of cytochrome C. nih.gov

Similarly, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 and Bax expression. nih.gov This involved the significant overexpression of caspase-3 and the pro-apoptotic Bax, alongside the inhibition of the anti-apoptotic Bcl-2 gene. nih.gov Furthermore, a benzothiazole derivative, AMBAN, was shown to induce apoptosis in human leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway. nih.gov These examples highlight potential apoptotic pathways that could be modulated by this compound derivatives.

Structure-Mechanism Relationships at the Molecular Level

The interaction of nitroindazole derivatives with their biological targets is a complex interplay of molecular recognition, binding forces, and induced conformational changes. The specific orientation and substitution pattern of the nitroindazole core are critical in determining both potency and selectivity.

Detailed analyses of the binding sites for nitroindazole derivatives have been successfully conducted, particularly for their inhibitory effects on nitric oxide synthases (NOS). These enzymes have a highly conserved active site, making the design of isozyme-specific inhibitors challenging. Crystallographic studies of various nitroindazoles, including 5-, 6-, and 7-nitroindazole, co-crystallized with inducible and endothelial NOS, have revealed key atomic-level interactions nih.gov.

These bicyclic aromatic inhibitors are observed to bind in the substrate-binding pocket, with the indazole ring system stacking above the heme group through π-π interactions nih.gov. A crucial finding from these studies is the conformational change induced in a key active site residue, glutamate (Glu371 in inducible NOS). Unlike the natural substrate, L-arginine, which forms bidentate hydrogen bonds with this glutamate, the nitroindazole inhibitors, having only a single hydrogen bond donor, force this residue to adopt a different conformation. This creates an altered molecular recognition surface within the active site nih.gov.

Mutagenesis studies have confirmed the importance of this glutamate residue. The cost of this conformational change was estimated to be approximately 1-2 kcal/mol, based on binding constant measurements of the inhibitors to both the wild-type enzyme and an E371A mutant nih.gov. This mutation, where glutamate is replaced by alanine, removes the key hydrogen bonding interaction and significantly impacts inhibitor affinity, thereby confirming the residue's critical role in the binding mechanism.

While explicit truncation studies for nitroindazole derivatives are not widely reported, the principle of understanding the contribution of different functional groups is evident in structure-activity relationship (SAR) studies. For instance, the addition of a bromo group at the 3-position of 7-nitroindazole was found to significantly increase its potency as a NOS inhibitor, highlighting the importance of substitutions on the indazole ring in optimizing target engagement nih.gov.

Based on the available literature, nitroindazole derivatives primarily act as competitive inhibitors, binding to the orthosteric site (the substrate-binding site) of their target enzymes, such as nitric oxide synthase nih.govnih.gov. The crystallographic data clearly show these compounds occupying the same pocket as the natural substrate, L-arginine nih.gov. There is currently no substantial evidence to suggest that this compound or other related nitroindazole derivatives function as allosteric modulators. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. The established mechanism for nitroindazoles, particularly in NOS inhibition, does not align with this definition.

Role of the Nitro Group in Bioactivity and Mechanism

The nitro group is a critical pharmacophore for many biologically active nitroaromatic and nitroheterocyclic compounds, and nitroindazoles are no exception. Its strong electron-withdrawing nature and potential for metabolic reduction are central to the bioactivity of these derivatives researchgate.net.

The mechanism of action for many nitro-containing drugs, particularly against parasites like Trypanosoma cruzi, involves the bioreduction of the nitro group. These compounds are often prodrugs that require activation by specific nitroreductase enzymes present in the target organism mdpi.com. For instance, the trypanocidal activity of benznidazole and nifurtimox is dependent on their activation by a type I nitroreductase in T. cruzi mdpi.com.

This enzymatic reduction is a two-electron process that converts the nitro group (R-NO₂) into a nitroso intermediate (R-NO) and then to a hydroxylamine (B1172632) (R-NHOH). These reduced metabolites can be further processed to form highly reactive and toxic species, such as a nitrenium ion mdpi.com. These reactive intermediates can induce significant cellular damage through covalent modification of macromolecules (DNA, proteins) and the generation of oxidative stress, ultimately leading to parasite death mdpi.comresearchgate.net. Electrochemical studies on 5-nitroindazole derivatives have supported the feasibility of this bioreduction, postulating the formation of nitroanion radicals by cellular reductases, which contributes to their trypanocidal action via oxidative stress mdpi.com. This mechanism, where the host may lack the specific activating enzymes, can provide a degree of selectivity for the pathogen.

The following table summarizes the inhibitory concentrations of various nitroindazole derivatives against parasitic protozoa, where bioreduction is a key mechanism.

Compound SeriesTarget OrganismIC50 Values (µM)Reference
5-Nitroindazole DerivativesTrypanosoma cruzi (epimastigotes)1.00 - 8.75 nih.gov
2-Benzyl-5-nitroindazolin-3-onesLeishmania amazonensis (amastigotes)As low as 0.46 nih.gov
5-Nitroindazole DerivativesAcanthamoeba castellanii (trophozoites)< 5 ugr.es

The strong electron-withdrawing properties of the nitro group significantly influence the electronic distribution within the entire nitroindazole molecule. This modulation of the molecule's electronic properties can enhance its ability to participate in electron transfer reactions, a key aspect of the bioreductive activation described above researchgate.net.

Applications in Advanced Chemical Synthesis and Material Science

2-(6-Nitroindazol-2-yl)ethanol as a Synthetic Building Block

The unique combination of functional groups in this compound—the 2H-indazole core, the electron-withdrawing nitro group, and the terminal hydroxyl group—renders it a valuable starting material in multi-step organic synthesis.

The 2H-indazole nucleus is a key feature in molecules designed for therapeutic purposes. researchgate.net Its derivatives have been explored for the synthesis of other important heterocyclic structures like azetidinones, thiazolidinones, and ureas, which are known to possess a wide range of pharmacological activities. ijpsr.comnih.gov

Azetidinones and Thiazolidinones: Azetidin-2-ones (β-lactams) and thiazolidin-4-ones are prominent classes of heterocyclic compounds with applications ranging from antimicrobial to anticancer agents. mdpi.commedipol.edu.tr The synthesis of these rings often involves the cyclocondensation of a precursor containing an amine or a similar nitrogen-based functional group. While syntheses starting specifically from this compound are not extensively documented, the general viability of using the 2H-indazole scaffold has been demonstrated. For instance, hybrid molecules incorporating both indazole and thiazolidinone moieties have been synthesized and evaluated for their potential as anti-Alzheimer's candidates, highlighting the value of combining these pharmacophores. nih.govvipslib.com The synthesis of thiazolidinones from other 2H-indazole precursors confirms the chemical compatibility of the ring system for such transformations. researchgate.net

Urea (B33335) Derivatives: Urea derivatives are crucial in drug discovery, often acting as inhibitors of kinases and other enzymes. nih.gov The synthesis of urea functionalities on the 2H-indazole core has been successfully demonstrated. In a relevant example, a 6-nitro-2H-indazole analogue was first chemically reduced to its corresponding 6-amino derivative. This amine was then activated with a coupling agent like carbonyldiimidazole (CDI) and reacted with another amine to form a stable urea linkage. This established pathway is directly applicable to this compound, where the nitro group can be reduced to an amine, providing a reactive site for the synthesis of novel urea derivatives.

Table 1: Synthetic Pathway for Urea Derivatives from a 2H-Nitroindazole Precursor
StepPrecursorReagents & ConditionsIntermediate/ProductReference
1. Reduction2,3-Dimethyl-6-nitro-2H-indazoleH₂/Pd-C in Ethanol (B145695), or SnCl₂·2H₂O/HCl2,3-Dimethyl-6-amino-2H-indazole
2. Urea Formation2,3-Dimethyl-6-amino-2H-indazoleAromatic Amine + Carbonyldiimidazole (CDI) in DMF2,3-Dimethyl-6-urea-2H-indazole Derivative

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug design to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action.

The this compound structure is well-suited for this purpose. The terminal hydroxyl (-OH) group on the ethyl side chain provides a convenient and reactive handle for conjugation. This group can readily undergo esterification with a carboxylic acid or etherification with a halide to link the 6-nitro-2H-indazole core to another bioactive molecule, a fluorescent tag, or a solubilizing moiety. For example, researchers have created complex hybrid structures by linking indazole to other heterocyclic systems like thiadiazole and thiazolidinone to develop promising agents for neurodegenerative diseases. nih.gov The hydroxyethyl (B10761427) group of this compound serves as an ideal linker for creating such next-generation molecular conjugates.

Integration into Advanced Materials

Beyond medicinal chemistry, the distinct structural features of this compound make it an attractive candidate for incorporation into advanced materials, where its electronic and coordinating properties can be harnessed.

Functional Polymers: The development of functional polymers—macromolecules with specific, tailored properties—is a major goal of material science. The hydroxyl group of this compound allows it to be used as a monomer in condensation polymerization reactions. For instance, it could be reacted with diacids or diacyl chlorides to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the 6-nitroindazole (B21905) moiety as a pendant group along the polymer backbone. This would imbue the bulk material with the specific properties of the indazole unit, such as its electronic characteristics or its ability to interact with biological targets.

Coordination Compounds: Indazole and its derivatives are effective ligands in coordination chemistry, capable of binding to metal ions through their nitrogen atoms. thieme-connect.de this compound offers multiple potential coordination sites: the two adjacent nitrogen atoms of the indazole ring and the oxygen atom of the distal hydroxyl group. This allows it to act as a bidentate or tridentate ligand, forming stable complexes with a variety of transition metals. The presence of the strongly electron-withdrawing nitro group would significantly influence the electronic structure of the metal center in the resulting coordination compound, potentially leading to complexes with interesting catalytic, magnetic, or optical properties.

The optical and electronic behavior of an organic molecule is intrinsically linked to its structure. The this compound molecule contains an extended π-conjugated system (the bicyclic indazole ring) in direct electronic communication with a powerful electron-withdrawing nitro group (-NO₂).

Optical Properties: This structural arrangement is known as a chromophore, a part of a molecule responsible for its color. The presence of the nitroaromatic system is expected to cause strong absorption of light in the ultraviolet-visible (UV-Vis) region, arising from π → π* and n → π* electronic transitions. When incorporated into polymers or other materials, this property could be exploited for applications such as UV-blocking filters or in the design of photoresponsive materials.

Electronic Properties: In the context of organic electronics, the nitro group's ability to attract electrons drastically lowers the energy level of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). Materials with low-lying LUMOs are valuable as electron acceptors or electron-transport materials. Therefore, polymers or molecular crystals based on this compound could be explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (solar cells), where efficient charge transport is critical for performance.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. While methods for synthesizing various 6-nitroindazole (B21905) derivatives exist, including the reaction of 6-nitroindazole with 1-bromo-3-chloropropane (B140262) or the synthesis of 2-azetidinone derivatives, specific asymmetric routes to chiral analogues of 2-(6-Nitroindazol-2-yl)ethanol are not well-established. academicdirect.orgresearchgate.net

Future research should focus on developing novel, efficient, and stereoselective methods to introduce chirality. Strategies could be adapted from established asymmetric syntheses of related structures, such as 2-arylethylamines. mdpi.com Key approaches to explore include:

Chiral Auxiliaries: Employing a chiral auxiliary that can be temporarily attached to the molecule to direct a stereoselective reaction, and subsequently removed. york.ac.ukelsevier.com

Chiral Catalysts: Utilizing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts (e.g., chiral phosphoric acids or cinchona alkaloids), to catalyze the enantioselective formation of key bonds. mdpi.combeilstein-journals.org

Enzymatic Catalysis: Leveraging the high stereoselectivity of enzymes, such as transaminases, for the asymmetric amination of precursor ketones or aldehydes. mdpi.com

The development of such routes would enable the synthesis of specific stereoisomers of this compound derivatives, allowing for a detailed investigation into how chirality influences their biological activity.

Advanced Mechanistic Studies using Time-Resolved Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic pathways and predicting product formation. Studies have investigated the mechanism of reactions involving indazoles, such as the addition of nitroindazole derivatives to formaldehyde, using techniques like NMR and X-ray crystallography to characterize intermediates and final products. acs.orgresearchgate.net These studies have provided valuable insights, for instance, confirming the formation of N1-substituted isomers as the more thermodynamically stable products in certain acidic conditions. acs.org

However, these are often post-reaction analyses. Future work should employ advanced, time-resolved spectroscopic techniques to probe the reaction dynamics of this compound synthesis and its subsequent reactions in real-time. Techniques such as:

Femtosecond Transient Absorption Spectroscopy: To observe the formation and decay of short-lived electronic excited states and reactive intermediates.

Time-Resolved Infrared (TRIR) Spectroscopy: To monitor changes in vibrational modes, providing structural information about transient species throughout a reaction.

Stopped-Flow Kinetics: To study the kinetics of moderately fast reactions in solution.

These methods could elucidate the precise sequence of bond-forming and bond-breaking events, identify transient intermediates, and clarify the role of catalysts and reaction conditions, paving the way for more efficient and selective synthetic protocols.

Integration of Artificial Intelligence for Predictive Modeling of Reactivity and Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) has become a powerful tool in modern drug discovery, accelerating the identification of promising lead compounds. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, in particular, are used to predict the biological activity or physicochemical properties of molecules based on their structural features. mdpi.comdntb.gov.ua

For the indazole family, QSAR models have been developed to predict activity against targets like the estrogen receptor alpha (ERα), demonstrating the utility of computational approaches in this chemical space. mdpi.comdntb.gov.ua Future research on this compound should heavily leverage these in silico tools. Specific avenues include:

Predictive QSAR Models: Developing robust QSAR models by synthesizing a library of this compound derivatives and correlating their structural descriptors with experimentally determined bioactivities. This can help identify key structural motifs responsible for desired activities.

Machine Learning for Target Prediction: Using ML algorithms trained on large biological datasets to predict potential protein targets for this compound, thereby guiding experimental screening efforts.

Generative AI for Novel Derivatives: Employing generative AI models to design novel derivatives of this compound with optimized predicted activity and drug-like properties.

The following table outlines a potential workflow for integrating AI in the study of this compound.

AI/ML Technique Application Objective Potential Impact
QSAR ModelingPredict bioactivity based on molecular descriptors. dntb.gov.uaIdentify key structural features for potency and selectivity.Guide rational design of more effective analogues.
Molecular DockingSimulate binding pose and affinity to protein targets. nih.govPrioritize compounds for synthesis and biological testing.Reduce costs and time in lead discovery.
Deep LearningAnalyze complex structure-activity relationships. mdpi.comDiscover non-obvious correlations and predict off-target effects.Enhance understanding of pharmacology and safety profiles.
Generative ModelsDesign novel molecules with desired properties. dntb.gov.uaExplore new chemical space for improved derivatives.Accelerate the discovery of next-generation drug candidates.

Exploration of Emerging Biological Targets and Pathways

Nitroindazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiprotozoal, and antimicrobial effects. nih.govmdpi.commdpi.com The nitro group is often crucial for activity, as it can be bioreduced to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells, a mechanism exploited in treating parasitic diseases like Chagas disease and leishmaniasis. mdpi.comgrafiati.com

While existing research has identified targets such as trypanothione (B104310) reductase in parasites and has shown general antiproliferative effects against cancer cell lines, the specific molecular targets for many indazole compounds remain to be fully elucidated. nih.govnih.gov Future research on this compound should aim to:

Screen against Kinase Panels: Many approved indazole-based drugs are kinase inhibitors (e.g., pazopanib, axitinib). nih.gov Screening this compound against a broad panel of human kinases could identify novel inhibitory activities relevant to cancer or inflammatory diseases. Molecular docking studies have already suggested a strong affinity for MAPK1 for some indazole-sulfonamide hybrids. mdpi.com

Investigate Epigenetic Targets: Indazole-based molecules have been developed as potent inhibitors of epigenetic targets like the EZH1/2 methyltransferases. researchgate.net Given the importance of epigenetics in cancer, exploring the effect of this compound on such targets is a promising avenue.

Probe Novel Antiparasitic Pathways: While the role of the nitro group in generating ROS is known, the specific parasite enzymes that activate the compound could be further explored. mdpi.comgrafiati.com Identifying these enzymes could lead to the development of more selective and potent antiparasitic agents.

Design of Next-Generation Indazole-Based Chemical Probes and Tools

High-quality chemical probes are essential small molecules for dissecting biological pathways and validating new drug targets. nih.govacs.org They are designed to selectively engage a specific protein in a complex cellular environment. The indazole scaffold has been successfully used to create such probes. researchgate.netnih.gov

The structure of this compound, with its terminal hydroxyl group, is an ideal starting point for the design of next-generation chemical probes. This hydroxyl group provides a convenient chemical handle for modification without drastically altering the core pharmacophore. Future directions include:

Affinity-Based Probes: Attaching a reporter tag (e.g., biotin) or a reactive group (e.g., an alkyne or azide (B81097) for click chemistry) to the ethanol (B145695) moiety. burleylabs.co.uk These probes could be used in chemoproteomic experiments to pull down and identify the cellular binding partners of the parent compound.

Fluorescent Probes: Conjugating a fluorophore to the molecule to allow for visualization of its subcellular localization and target engagement using advanced microscopy techniques. The synthesis of fluorescent compounds from 5-nitro-1H-indazole has been previously reported, demonstrating the feasibility of this approach. researchgate.net

Covalent Probes: Incorporating a mildly reactive electrophile (a "warhead") designed to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine) on the target protein. acs.org This can lead to highly potent and selective inhibitors.

By developing a toolkit of chemical probes based on the this compound scaffold, researchers can gain unprecedented insights into its mechanism of action and identify new therapeutic opportunities.

Q & A

Q. What experimental techniques are employed to determine key physicochemical properties (e.g., vaporization enthalpy) of this compound?

  • Methodological Answer : Vaporization enthalpy (ΔHvap) can be calculated using the "centerpiece" thermodynamic framework, which combines group-contribution methods with experimental calorimetry. For example, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides ΔHvap values validated against NIST-referenced data . A comparison of calculated and experimental values is shown below:
PropertyCalculated (kJ/mol)Experimental (kJ/mol)Source
Vaporization Enthalpy68.2 ± 1.567.8 ± 1.2

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize solvent selection and reaction conditions for synthesizing this compound?

  • Methodological Answer : Design a central composite RSM model to evaluate variables such as ethanol concentration, temperature, and reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate 3D contour plots for yield maximization. For example, ethanol as a solvent may exhibit optimal extraction efficiency at 70°C with a 1:15 solid-to-solvent ratio, as demonstrated in similar indazole derivatives . Validate predictions with confirmatory runs and adjust for solvent polarity effects on nitro-group stability.

Q. What strategies address contradictions in thermodynamic or spectroscopic data during characterization?

  • Methodological Answer : Contradictions in ΔHvap or IR/NMR spectra require iterative validation:
  • Thermodynamic Data : Cross-validate using multiple methods (e.g., TGA vs. gas chromatography). Apply error-propagation analysis to identify outliers .
  • Spectroscopic Data : Use high-field NMR (≥500 MHz) to resolve signal splitting caused by nitro-group anisotropy. Compare with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Data Transparency : Follow open-data principles by archiving raw datasets in repositories like Zenodo, enabling peer scrutiny and reducing reproducibility gaps .

Q. Which advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR Spectroscopy : Identify nitro (N-O) stretching vibrations at 1520–1350 cm⁻¹ and hydroxyl (O-H) bands at 3300–3500 cm⁻¹. Compare with NIST reference spectra for ethanol derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₉N₃O₃) with <2 ppm mass accuracy. Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity .
  • Solid-State NMR : Resolve crystallographic packing effects on chemical shifts, particularly for nitro and ethanol moieties .

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